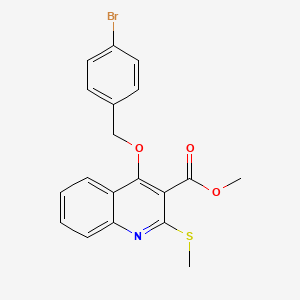
Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate, also known as BRD3308, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoline carboxylates and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate involves the inhibition of PAK4 and PAK6, which are serine/threonine protein kinases that play a crucial role in cancer cell proliferation, migration, and invasion. This compound binds to the ATP-binding pocket of these kinases, preventing their activation and downstream signaling pathways. This leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of downstream targets of PAK4 and PAK6, leading to the inhibition of cancer cell proliferation, migration, and invasion. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate in lab experiments is its potency and selectivity towards PAK4 and PAK6. This makes it a valuable tool for studying the role of these kinases in cancer progression and metastasis. Additionally, this compound has been shown to have minimal toxicity in normal cells, allowing for the study of its effects on cancer cells without affecting normal cells.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, making it challenging for some researchers to obtain the compound.
Orientations Futures
There are several future directions for the research on Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate. One area of focus is the development of more efficient and scalable synthesis methods to obtain the compound. Another area of focus is the optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and bioavailability. Additionally, the use of this compound in combination with other cancer therapies is an area of interest, as it may enhance the efficacy of existing treatments. Finally, the study of the role of PAK4 and PAK6 in other diseases, such as neurodegenerative disorders, is an area of potential future research.
Méthodes De Synthèse
Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl alcohol with methyl 2-(methylthio)quinoline-3-carboxylate in the presence of a base. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the product.
Applications De Recherche Scientifique
Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against several protein kinases, including PAK4 and PAK6, which are involved in cancer progression and metastasis. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl 4-[(4-bromophenyl)methoxy]-2-methylsulfanylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-23-19(22)16-17(24-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)21-18(16)25-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTKAFQPUUWMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1SC)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-one](/img/structure/B2996357.png)
![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2996358.png)
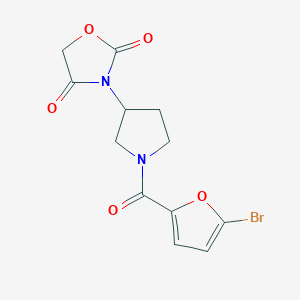
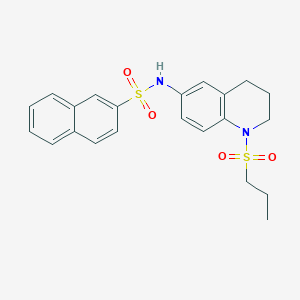


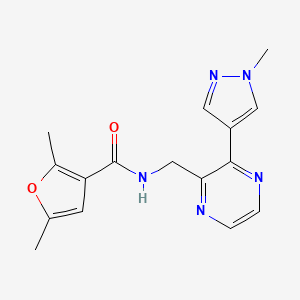
![4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2996370.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2996372.png)

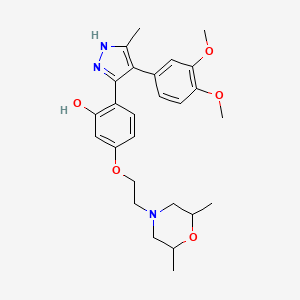

![(2Z)-2-[(4-benzoylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2996378.png)